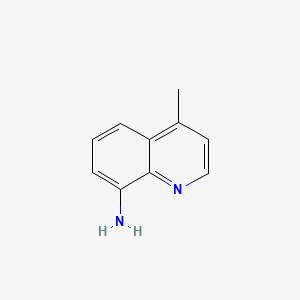

8-Quinolinamine, 4-methyl-

概要

説明

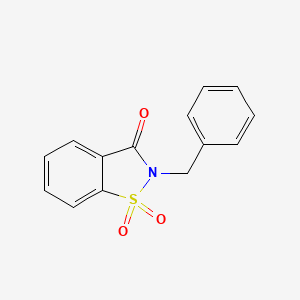

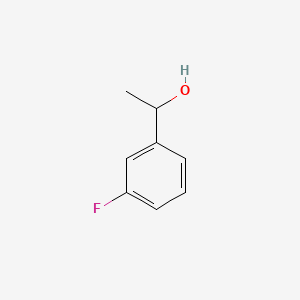

8-Quinolinamine, 4-methyl- (8-QAM) is an organic compound that has been studied for its potential to be used in a variety of scientific applications. It is a derivative of quinoline. It fluoresces moderately to weakly in low dielectric media but not in strongly hydrogen-bonding or acidic aqueous media . It may be used in various applications such as agrochemical intermediates, intermediates, fine chemicals, dyestuff intermediates, flavor & fragrance, and in pharmaceutical intermediates .

Synthesis Analysis

The synthesis of newer classes of 8-quinolinamines has emerged as a successful chemotherapeutic approach . The synthesis of 8-quinolin-amines bearing 5-alkoxy, 4-methyl, and 2-tert-butyl groups in the quinoline framework and their amino acid conjugates as broad-spectrum anti-infectives has been reported . There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is the best .Molecular Structure Analysis

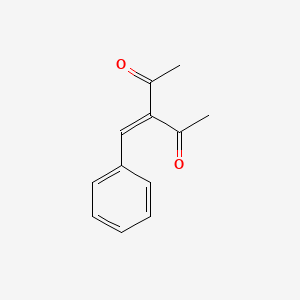

The molecular formula of 8-Methyl-4-quinolinamine is C10H10N2 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

8-Quinolinamines exhibited potent in vitro antimalarial activity . The most promising analogues have cured all animals at 25 mg/kg/day against drug-sensitive Plasmodium berghei and at 50 mg/kg/day against multidrug-resistant Plasmodium yoelii nigeriensis infections in Swiss mice .Physical And Chemical Properties Analysis

The boiling point of 8-Methyl-4-quinolinamine is 174 °C/26 mmHg (lit.) and the melting point is 60-65 °C (lit.) . It is a solid form .科学的研究の応用

Anticancer Agents

Quinoline amines, including 4-methylquinolin-8-amine, have been studied for their potential as anticancer agents . A series of 2-chloro N-substituted amino quinolines were prepared and screened against a non-small cell lung cancer cell line, A549 . One of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, was found to be active with an inhibition concentration value of (IC50) 29.4 μM . The molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins also revealed the lesser binding energy with this compound .

Drug Discovery

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . The quinoline scaffold’s anticancer activity was found to be dependent on the position of the substituents .

Biological and Pharmaceutical Activities

Quinoline and its derivatives, including 4-methylquinolin-8-amine, have potential biological and pharmaceutical activities . They are used as alternative names for quinoline . Quinoline is an essential segment of both natural and synthetic compounds .

Antimalarial Agents

4-Aminoquinoline based compounds are known for their antimalarial activities . They have been developed with potent in vitro antiproliferative activity against lung, colon, and liver cancer cell lines .

Antimicrobial Agents

4-Aminoquinoline compounds also have antimicrobial activities . They have shown remarkable cytotoxicity values when compared to doxorubicin in MCF-7 cell lines .

Synthesis Protocols

A wide range of synthesis protocols have been reported in the literature for the construction of the quinoline scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .

作用機序

Safety and Hazards

将来の方向性

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions of 8-Quinolinamine, 4-methyl- could be in the development of new drugs and in various applications in the field of synthetic organic chemistry.

特性

IUPAC Name |

4-methylquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-5-6-12-10-8(7)3-2-4-9(10)11/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIMCEIADALFEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4069632 | |

| Record name | 8-Quinolinamine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Quinolinamine, 4-methyl- | |

CAS RN |

62748-01-0 | |

| Record name | 4-Methyl-8-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62748-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Quinolinamine, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062748010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Amino-4-methylquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Quinolinamine, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Quinolinamine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

Q1: What is the main application of 8-Aminolepidine highlighted in the provided research?

A1: The research primarily focuses on utilizing 8-Aminolepidine as a starting material for the synthesis of 4-Methyl-1,10-phenanthroline. Specifically, one study details an efficient synthesis method where 8-Aminolepidine reacts with glycerol in the presence of sodium iodide to yield 4-Methyl-1,10-phenanthroline. [] This highlights the role of 8-Aminolepidine as a valuable precursor in organic synthesis.

Q2: Can you elaborate on the synthesis of 4-Methyl-1,10-phenanthroline from 8-Aminolepidine?

A2: While the provided abstracts offer limited procedural details, they indicate that 8-Aminolepidine [, ] reacts with glycerol [] in the presence of sodium iodide [] to produce 4-Methyl-1,10-phenanthroline. The reaction likely involves a condensation and cyclization mechanism. Further investigation into the full-text articles is recommended for a comprehensive understanding of the reaction conditions and mechanism.

Q3: Besides 4-Methyl-1,10-phenanthroline, are there other derivatives synthesized from 8-Aminolepidine mentioned in the research?

A3: Yes, the research mentions derivatives of 6-methoxy-8-aminolepidine. [, , ] While the specific derivatives are not detailed in the abstracts, this suggests that 8-Aminolepidine can undergo further modifications, broadening its synthetic utility.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B1295103.png)

![5,11-Dihydroindolo[3,2-b]carbazole](/img/structure/B1295107.png)